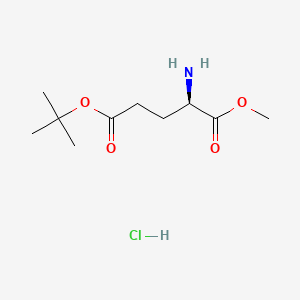
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride is a useful research compound. Its molecular formula is C10H20ClNO4 and its molecular weight is 253.723. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
H-D-Glu(OtBu)-OMe.HCl, also known as ®-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride or 5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride, is a derivative of glutamic acid . Glutamic acid is an essential neurotransmitter that plays a crucial role in neuronal activation .
Mode of Action
The compound is known to influence the secretion of anabolic hormones . These hormones are responsible for the growth and development of muscle tissues. By influencing their secretion, H-D-Glu(OtBu)-OMe.HCl can potentially enhance muscle growth and performance .
Biochemical Pathways
H-D-Glu(OtBu)-OMe.HCl, being a derivative of glutamic acid, may be involved in the glutamate metabolic pathway . This pathway is crucial for the synthesis and degradation of glutamate, a key neurotransmitter in the central nervous system .
Pharmacokinetics
The pharmacokinetic properties of H-D-Glu(OtBu)-OMeAs a derivative of glutamic acid, it might share similar adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound is known to supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage . These effects make it beneficial as an ergogenic dietary substance .
生物活性
(R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride (CAS No. 16948-36-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C10H20ClNO4
- Molecular Weight : 253.72 g/mol
- Structure : The compound features a tert-butyl group and an amino acid derivative structure, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various diseases.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Cytotoxic Effects : There is evidence of cytotoxicity against cancer cell lines, suggesting a possible role in cancer therapy.
The mechanisms through which this compound exerts its effects include:
- Interaction with Cellular Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis.
- DNA Interaction : Similar compounds have been noted for their ability to intercalate with DNA, potentially leading to cytotoxic effects in rapidly dividing cells.
Data Table: Biological Activities
Case Studies
-
Antioxidant Study :
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its potential use as a therapeutic antioxidant.
-
Antimicrobial Evaluation :
- In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations below those toxic to human cells, suggesting a favorable therapeutic index.
-
Cytotoxicity Assessment :
- A series of assays on various cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.
属性
IUPAC Name |
5-O-tert-butyl 1-O-methyl (2R)-2-aminopentanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFPACFSZQWAQF-OGFXRTJISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679345 |
Source


|
| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16948-36-0 |
Source


|
| Record name | 5-tert-Butyl 1-methyl D-glutamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














